Prazosin-d8

Descripción

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is crucial in drug development for investigating a drug's absorption, distribution, metabolism, and excretion (ADME) properties. simsonpharma.comchemicalsknowledgehub.commusechem.com By incorporating specific isotopic labels, scientists can trace the metabolic pathways of a drug, assess its pharmacokinetics and pharmacodynamics, and monitor its distribution within the body. simsonpharma.comchemicalsknowledgehub.com This information is essential for determining the efficacy and safety profile of a potential drug candidate. simsonpharma.com Stable isotope labeling, in particular, offers a highly sensitive approach for clinical trials, enabling dynamic and repeatable tests without the health hazards associated with radioactive isotopes. scitechnol.commetsol.com

Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of common elements that are widely used as tracers in chemical and biological research. scitechnol.com In pharmacological research, stable isotopes are applied in several key areas: assessing drug pharmacology to determine pharmacokinetic profiles and mechanisms of action; evaluating drug products and delivery systems by determining parameters like bioavailability; and in patient-specific drug treatment, often referred to as personalized medicine. nih.govresearchgate.net The combination of stable isotope labeling with advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the accurate tracking and quantification of labeled compounds and their metabolites in complex biological matrices. scitechnol.comnih.govresearchgate.netacs.org

Deuterium is a naturally occurring, stable, and non-radioactive isotope of hydrogen, possessing one proton and one neutron, effectively doubling the mass compared to protium (B1232500) (¹H), which has only a proton. wikipedia.orghwb.gov.in Despite this mass difference, deuterium substitution results in compounds that are very similar in size and shape to their non-deuterated counterparts, generally maintaining similar biochemical activity and selectivity for biological targets. wikipedia.orghwb.gov.inbioscientia.de However, the key difference lies in the carbon-deuterium (C-D) bond, which is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. informaticsjournals.co.inresearchgate.netmext.go.jpscirp.org This difference is the basis for the unique properties that make deuterium valuable in pharmaceutical science. hwb.gov.inmext.go.jp

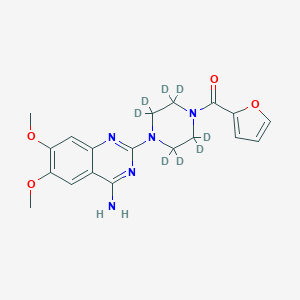

Prazosin-d8 is a deuterium-labeled analog of Prazosin (B1663645), where eight hydrogen atoms have been replaced by deuterium. medchemexpress.comsynzeal.commedchemexpress.com It is primarily utilized in pharmaceutical research as an internal standard for the quantification of Prazosin in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). synzeal.comcaymanchem.combiomol.combioscience.co.ukresearchgate.netnih.gov The use of this compound as an isotopic internal standard enhances the accuracy of quantification in bioanalytical methods, which is critical for reliable pharmacokinetic studies of Prazosin. researchgate.netnih.gov

Overview of Deuteration Effects on Drug Metabolism and Pharmacokinetics

Deuteration can significantly influence the metabolic and pharmacokinetic profiles of drug molecules. medchemexpress.comresearchgate.net This influence is primarily mediated through the kinetic isotope effect, which impacts the rate of chemical reactions, particularly those involving the cleavage of C-H or C-D bonds. wikipedia.orgtandfonline.comportico.organsto.gov.au

The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.orgtaylorandfrancis.com Due to the stronger C-D bond compared to the C-H bond, reactions involving the breaking of a C-D bond are generally slower than those involving a C-H bond. informaticsjournals.co.inresearchgate.netmext.go.jpscirp.org This effect is most pronounced when the C-H bond cleavage is the rate-determining step in a metabolic pathway. tandfonline.comportico.orgtaylorandfrancis.com

In the context of drug metabolism, the deuterium kinetic isotope effect (DKIE) can lead to a reduced rate of metabolism, particularly for enzymatic reactions like those catalyzed by cytochrome P450 (CYP450) enzymes, which often involve the oxidative cleavage of C-H bonds. tandfonline.comjuniperpublishers.comresearchgate.net This increased resistance to metabolic breakdown can enhance the metabolic stability of the deuterated drug. informaticsjournals.co.inresearchgate.netansto.gov.au

A reduced rate of metabolism due to deuteration can lead to decreased systemic clearance of the drug. researchgate.netjuniperpublishers.com As a result, the biological half-life of the deuterated compound may be increased compared to its non-deuterated counterpart. wikipedia.orginformaticsjournals.co.inresearchgate.netjuniperpublishers.com A prolonged half-life can lead to increased systemic exposure (measured as the area under the concentration-time curve, AUC) and potentially higher maximum plasma concentrations (Cmax). musechem.com These changes in pharmacokinetic parameters can influence the duration of drug action and potentially allow for reduced dosing frequency or lower doses while maintaining therapeutic exposure. informaticsjournals.co.injuniperpublishers.commusechem.com

While this compound is primarily used as an analytical standard, its application leverages the fundamental principles of isotopic labeling and the potential for deuteration to influence metabolic fate, which is critical for accurate quantification in pharmacokinetic studies of Prazosin. The precise impact of the eight deuterium atoms on this compound's own metabolism and pharmacokinetics compared to Prazosin would be subject to specific experimental investigation, but the general principles of KIE and altered metabolic rates due to deuteration are applicable.

Here is a table summarizing the potential effects of deuteration on drug metabolism and pharmacokinetics, based on the principles discussed:

| Pharmacokinetic Parameter | Potential Effect of Deuteration (if at metabolic site) | Underlying Principle(s) |

| Metabolic Rate | Decreased (particularly at deuterated positions) | Kinetic Isotope Effect (KIE) |

| Metabolic Pathways | Altered (Metabolic Switching/Shunting) | Change in relative reaction rates |

| Systemic Clearance | Decreased | Reduced metabolic rate |

| Biological Half-life | Increased | Decreased clearance |

| Systemic Exposure (AUC) | Increased | Decreased clearance |

| Peak Concentration (Cmax) | Potentially Increased | Increased systemic exposure |

This table illustrates the potential pharmacokinetic advantages that can be explored through the strategic deuteration of drug molecules.

Potential for Reduced Toxic Metabolite Formation

Deuteration can potentially lead to a reduction in the formation of toxic metabolites. clearsynthdiscovery.comjuniperpublishers.comnih.gov If a drug's metabolic pathway involves the formation of reactive or toxic intermediates through the cleavage of a carbon-hydrogen bond, replacing that hydrogen with deuterium can slow down or shunt that specific metabolic route. juniperpublishers.com This metabolic shunting can result in decreased exposure to undesirable metabolites. juniperpublishers.com

Research into the metabolism of prazosin has identified various metabolites formed in species like rats, including phase I and phase II metabolites. researchgate.netnih.gov Evidence for bioactivation of prazosin in rats has included the detection of ring-opened metabolites and a cysteinyl-glycine conjugate, suggesting potential pathways that could lead to reactive intermediates. researchgate.netnih.gov Studies have also indicated that prazosin can induce genotoxic effects in mice at certain dose levels and that organ-specific toxicity might arise from its bioactivation to chemically reactive metabolites. jocpr.com

While specific detailed research findings demonstrating reduced toxic metabolite formation specifically for this compound compared to non-deuterated prazosin in vivo were not prominently found in the search results, the general principle of deuteration suggests a potential for such an effect if the deuterated positions on this compound are involved in the formation of these potentially toxic metabolites. This compound is deuterated at the piperazine (B1678402) ring synzeal.comguidechem.comnih.govbiomol.comlgcstandards.com, and the metabolism of prazosin involves processes including demethylation and conjugation, with the two main O-demethylated metabolites being largely excreted in bile. drugbank.comnih.gov Further research would be needed to specifically evaluate the impact of deuteration at these positions on the formation of potentially toxic metabolites of prazosin.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649145 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006717-55-0 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Prazosin D8: a Deuterated Analog in Contemporary Research

Contextualization within Prazosin (B1663645) Research

Prazosin, the non-labeled parent compound, is a well-established pharmacological agent. Understanding its mechanisms and applications in research provides essential context for the utility of its deuterated analog, Prazosin-d8.

Prazosin as an α1-Adrenergic Receptor Antagonist

Prazosin functions primarily as a selective α1-adrenergic receptor antagonist. wikipedia.orgwikipedia.orgnih.gov It acts by competitively inhibiting postsynaptic α1-adrenoreceptors. mims.com This blockade leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation and a decrease in total peripheral resistance and blood pressure. wikipedia.orgmims.complos.org Prazosin is considered a non-selective inverse agonist at α1-adrenergic receptors, including the α1A, α1B, and α1D subtypes. wikipedia.org It exhibits significantly lower affinity for α2-adrenergic receptors compared to α1 subtypes. wikipedia.org

Role of this compound as an Isotopic Internal Standard

This compound is a deuterated form of prazosin, meaning that some of the hydrogen atoms in the prazosin molecule have been replaced by deuterium (B1214612) atoms. caymanchem.comguidechem.comlgcstandards.com This isotopic labeling results in a compound with nearly identical chemical and physical properties to unlabeled prazosin, but with a slightly greater mass. This mass difference is crucial for its application as an internal standard in quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netfrontiersin.orgresearchgate.net

In bioanalytical methods, an internal standard is a known quantity of a substance added to a sample before analysis to control for variations that may occur during sample preparation, injection, and detection. science.gov Using an isotopic analog like this compound as an internal standard is particularly advantageous because it behaves almost identically to the analyte (unlabeled prazosin) throughout the analytical process, compensating for matrix effects and variations in recovery and ionization efficiency. frontiersin.org

Analytical Method Development and Validation

Analytical method development and validation are critical processes to ensure the reliability, accuracy, and consistency of quantitative analyses of pharmaceutical compounds in biological samples. This compound plays a significant role in these processes, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is recommended to enhance the accuracy and reliability of the method researchgate.netstanford.edu.

Method validation typically involves evaluating parameters such as specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability stanford.educhromatographyonline.com. For prazosin quantification, LC-MS/MS methods utilizing this compound as an internal standard have been developed and validated to meet regulatory guidelines for bioequivalence and pharmacokinetic studies frontiersin.orgnih.govfrontiersin.org. These methods often involve sample preparation steps like protein precipitation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ionization mode frontiersin.orgnih.gov.

Validation studies have demonstrated that methods employing this compound exhibit excellent linearity over a wide concentration range, high sensitivity with low limits of quantification (LLOQ), and good precision and accuracy frontiersin.orgnih.govfrontiersin.org. The specificity of these methods is confirmed by the absence of significant interference from endogenous matrix components frontiersin.orgfrontiersin.org.

Quantification of Prazosin in Biological Matrices

The quantification of prazosin in biological matrices such as plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring frontiersin.orgnih.govfrontiersin.org. LC-MS/MS methods, often incorporating this compound as an internal standard, are widely used for this purpose due to their sensitivity and selectivity frontiersin.orgresearchgate.net.

Sample preparation for the quantification of prazosin in biological matrices typically involves simple and efficient techniques like protein precipitation using solvents such as methanol (B129727) frontiersin.orgnih.govfrontiersin.org. Following precipitation and centrifugation, the supernatant is often diluted and injected into the LC-MS/MS system frontiersin.orgfrontiersin.org.

The use of this compound as an internal standard is crucial for accurate quantification in biological matrices. It helps to compensate for variations that can occur during sample preparation and analysis, including variations in extraction efficiency and instrumental response researchgate.netchromatographyonline.comspectroscopyonline.com.

Human Plasma Quantification

Quantification of prazosin in human plasma is a common application where this compound is extensively used as an internal standard frontiersin.orgnih.govfrontiersin.org. High-throughput and sensitive LC-MS/MS methods have been developed and validated specifically for the quantification of prazosin in human plasma for bioequivalence studies frontiersin.orgfrontiersin.org.

These methods have demonstrated high sensitivity, with LLOQ values as low as 0.1000 ng/mL, making them suitable for detecting low concentrations of prazosin in plasma samples frontiersin.orgnih.govfrontiersin.org. The methods exhibit good linearity over a range typically relevant for pharmacokinetic studies (e.g., 0.1000 to 30.00 ng/mL) frontiersin.orgnih.gov.

Validated methods for human plasma quantification using this compound as an internal standard have shown reliable precision and accuracy, meeting regulatory requirements for bioanalytical methods frontiersin.orgfrontiersin.org.

Enhancement of Quantification Accuracy and Matrix Effect Correction

The use of this compound as an isotopic internal standard significantly enhances the accuracy of prazosin quantification, particularly in complex biological matrices like plasma frontiersin.orgnih.govfrontiersin.org. Isotopic internal standards are preferred because they behave similarly to the analyte during sample processing and analysis, compensating for variations that can affect the accuracy of the results researchgate.netchromatographyonline.com.

One of the major challenges in LC-MS/MS analysis of biological samples is the matrix effect, which refers to the influence of co-eluting endogenous compounds from the sample matrix on the ionization efficiency of the analyte researchgate.netspectroscopyonline.com. This can lead to signal suppression or enhancement, affecting the accuracy of quantification spectroscopyonline.com.

This compound, being a deuterated analog of prazosin, has very similar chemical and physical properties, including chromatographic behavior and ionization characteristics researchgate.net. By adding a known concentration of this compound to each sample, the ratio of the peak area of prazosin to that of this compound can be used for quantification. This ratio-based approach effectively corrects for matrix effects because both the analyte and the internal standard are affected by the matrix in a similar manner researchgate.netfrontiersin.orgnih.gov. The use of this compound has been shown to significantly improve matrix effect correction, ensuring consistent and accurate quantification across different plasma samples frontiersin.orgnih.gov.

Detailed research findings highlight the effectiveness of this compound in improving accuracy and correcting matrix effects. For example, studies have reported robust extraction recoveries and low coefficients of variation for matrix effect evaluations when using this compound, confirming its ability to mitigate the impact of the biological matrix on the analytical results frontiersin.orgnih.gov.

Table 1: Summary of Analytical Method Performance using this compound

| Parameter | Value/Range | Matrix | Analytical Technique | Source |

| LLOQ | 0.1000 ng/mL | Human Plasma | LC-MS/MS | frontiersin.orgnih.govfrontiersin.org |

| Linearity Range | 0.1000 – 30.00 ng/mL | Human Plasma | LC-MS/MS | frontiersin.orgnih.gov |

| Analysis Time | 3.5 min | Human Plasma | LC-MS/MS | frontiersin.orgfrontiersin.org |

| Extraction Recovery | ≥ 89.3% | Human Plasma | LC-MS/MS | frontiersin.orgnih.gov |

| Matrix Effect CV | < 15% | Human Plasma | LC-MS/MS | nih.gov |

Table 2: Prazosin and this compound MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Prazosin | 384.2 | 95.0 | Positive | frontiersin.orgnih.govnih.gov |

| This compound | 392.2 | 95.0 | Positive | frontiersin.orgnih.govnih.gov |

Analytical Characterization and Bioanalytical Applications of Prazosin D8

Chromatographic Techniques

Chromatographic techniques are fundamental in separating the analyte (Prazosin) from the internal standard (Prazosin-d8) and endogenous matrix components before detection. Liquid Chromatography (LC) is a commonly employed technique in bioanalytical assays involving this compound.

Liquid Chromatography (LC) in Bioanalytical Assays

Liquid chromatography, often coupled with mass spectrometry, is the standard approach for the quantitative analysis of Prazosin (B1663645) in biological samples using this compound as an internal standard. The LC system is responsible for separating Prazosin and this compound based on their chemical properties and interactions with the stationary and mobile phases.

Specific chromatographic columns are selected to achieve optimal separation of Prazosin and its deuterated analog from the sample matrix. Research indicates the successful application of a Waters UPLC® HSS T3 column (2.1 mm × 100 mm, 1.8 μm particle size) for the chromatographic separation in bioanalytical methods for Prazosin and this compound. This type of column is designed for reversed-phase chromatography and is known for its ability to retain and separate polar and nonpolar compounds.

The composition of the mobile phase is critical for achieving adequate chromatographic separation and ionization efficiency for mass spectrometric detection. Typical mobile phases employed in the analysis of Prazosin and this compound involve a mixture of water and an organic solvent, often with the addition of an acidic modifier. Studies have reported the use of a mobile phase consisting of methanol (B129727) and 0.1% formic acid in water. The organic solvent (methanol) helps elute the compounds from the stationary phase, while the formic acid acts as an ion-pairing agent and protonates the analytes, enhancing their detection by mass spectrometry. The ratio of the organic phase to the aqueous phase is often varied over time (gradient elution) to optimize the separation of the target compounds from interfering substances.

Mass Spectrometry (MS) Applications

Mass spectrometry is the primary detection technique used in conjunction with LC for the sensitive and selective quantification of Prazosin using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the bioanalysis of Prazosin. This hyphenated technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. Following chromatographic separation, the effluent enters the mass spectrometer, where the compounds are ionized and detected based on their mass-to-charge ratio. The use of this compound as an internal standard in LC-MS/MS assays helps to account for matrix effects and variations in ionization efficiency, leading to more reliable quantitative results.

Multiple Reaction Monitoring (MRM) Transitions for Quantification

For the quantification of Prazosin and this compound using LC-MS/MS, the multiple reaction monitoring (MRM) acquisition mode is typically employed. MRM involves monitoring specific precursor ion to product ion transitions that are unique to each analyte. This provides a high degree of selectivity, minimizing interference from other compounds in the biological matrix.

Specific MRM transitions have been established for the simultaneous quantification of Prazosin and this compound. For Prazosin, common transitions include the precursor ion at m/z 384.2 fragmenting to product ions at m/z 247.1 and m/z 175.1. For the deuterated internal standard, this compound, the corresponding transitions involve a precursor ion at m/z 392.2 (due to the increased mass from deuterium (B1214612) atoms) fragmenting to product ions at m/z 255.1 and m/z 183.1. These specific transitions are monitored to quantify the amount of Prazosin in a sample relative to the known amount of the added this compound internal standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Prazosin | 384.2 | 247.1 | 175.1 |

| This compound | 392.2 | 255.1 | 183.1 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for Analog Analysis

Desired Analytical Parameters (Sensitivity, Linearity, Robustness)

Bioanalytical methods employing this compound as an internal standard are rigorously validated to ensure they meet desired analytical parameters such as sensitivity, linearity, and robustness. These parameters are critical for accurate and reliable quantification of prazosin in biological samples for pharmacokinetic and bioequivalence studies. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netscience.gov

Sensitivity: The sensitivity of a method is typically assessed by its lower limit of quantification (LLOQ). Validated methods using this compound as an internal standard have demonstrated high sensitivity, with reported LLOQ values as low as 0.1000 ng/mL in human plasma. frontiersin.orgresearchgate.netnih.govnih.gov This level of sensitivity is crucial for detecting and quantifying low concentrations of prazosin in biological samples, particularly at later time points in pharmacokinetic studies. frontiersin.orgresearchgate.netnih.gov

Linearity: Linearity refers to the method's ability to yield results that are directly proportional to the concentration of the analyte within a defined range. Methods utilizing this compound have shown excellent linearity over a range of prazosin concentrations, for instance, from 0.1000 to 30.00 ng/mL. frontiersin.orgresearchgate.netnih.govnih.gov The linearity is typically assessed by the coefficient of determination (r²), with values generally exceeding 0.99. researchgate.net

Robustness: Robustness indicates the method's reliability and ability to remain unaffected by small variations in method parameters. This includes evaluating factors such as extraction recovery, precision, and stability of the analyte and internal standard in the matrix under different conditions. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.net

Extraction Recovery: High and consistent extraction recovery for both prazosin and this compound from plasma samples is essential to minimize matrix effects and ensure accurate quantification. Reported extraction recoveries have been demonstrated to be robust, often exceeding 89.3%. frontiersin.orgresearchgate.net

Precision and Accuracy: The precision (reproducibility) and accuracy (closeness to the true value) of the method are evaluated at different concentration levels. Methods using this compound have shown good intra-batch and inter-batch precision and accuracy, with coefficient of variation (CV) values typically within acceptable regulatory limits. researchgate.net

Stability: The stability of prazosin and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage) is also assessed to ensure the integrity of the samples prior to analysis. researchgate.net

Here is a table summarizing typical analytical parameters:

| Parameter | Value/Range | Matrix | Source |

| LLOQ | 0.1000 ng/mL | Human plasma | frontiersin.orgresearchgate.netnih.govnih.gov |

| Linearity Range | 0.1000 – 30.00 ng/mL | Human plasma | frontiersin.orgresearchgate.netnih.govnih.gov |

| Coefficient of Determination (r²) | ≥ 0.99 | Plasma | researchgate.net |

| Extraction Recovery | ≥ 89.3% | Plasma | frontiersin.orgresearchgate.net |

| Precision (CV) | ≤ 11.9% (Intra- and Inter-batch) | Plasma | researchgate.net |

Applications in Pharmacokinetic and Bioequivalence Studies

This compound plays a crucial role as an internal standard in LC-MS/MS methods applied to pharmacokinetic and bioequivalence studies of prazosin. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org The use of an isotopic internal standard like this compound is highly recommended in such studies as it closely mimics the analyte's behavior during sample processing and analysis, thereby improving the accuracy and reliability of the results. frontiersin.orgresearchgate.netnih.gov

Bioequivalence Validation and Regulatory Compliance

Bioequivalence studies are conducted to demonstrate that two different formulations of the same drug are therapeutically equivalent. Validated LC-MS/MS methods employing this compound as an internal standard are essential for these studies, ensuring compliance with regulatory guidelines from health authorities such as the FDA and EMEA, and China's National Medical Products Administration (NMPA). frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org The methods must be fully validated to meet criteria for sensitivity, selectivity, linearity, accuracy, precision, and stability before being applied to analyze samples from bioequivalence trials. researchgate.netresearchgate.net The use of this compound helps to ensure the consistency and reliability of the quantification, which is critical for comparing the pharmacokinetic profiles of different formulations and demonstrating bioequivalence within the required confidence intervals. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org

Investigation of Pharmacokinetic Differences (e.g., Sex-specific)

Validated bioanalytical methods using this compound as an internal standard are valuable tools for investigating factors that can influence the pharmacokinetics of prazosin, including demographic differences such as sex. A study utilizing an LC-MS/MS method with this compound investigated sex-specific pharmacokinetic differences in a Chinese population. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov The study revealed significantly higher median AUC₀₋₂₄ (+48%) and AUC₀₋∞ (+46%) values in females compared to males, suggesting potential sex-based differences in prazosin pharmacokinetics. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov These findings highlight the importance of considering demographic factors and utilizing robust analytical methods with appropriate internal standards like this compound in pharmacokinetic studies to gain insights into potential variations in drug exposure. frontiersin.orgresearchgate.netnih.gov

Impact on Therapeutic Drug Monitoring

The development of sensitive and robust LC-MS/MS methods utilizing this compound as an internal standard has a positive impact on the potential for therapeutic drug monitoring (TDM) of prazosin. frontiersin.orgresearchgate.netnih.gov While the provided search results primarily focus on pharmacokinetic and bioequivalence studies, a validated method with high sensitivity and accuracy, as achieved with the use of an isotopic internal standard like this compound, is fundamental for successful TDM. frontiersin.orgresearchgate.netnih.govnih.gov Accurate quantification of drug concentrations in patient samples is essential for TDM to optimize dosing regimens and ensure therapeutic efficacy while minimizing potential toxicity. The reliability provided by using this compound contributes to the suitability of these methods for potential TDM applications. frontiersin.orgresearchgate.netnih.gov

Research Directions and Future Perspectives for Deuterated Prazosin Analogs

Exploration of Deuteration for Enhanced Pharmacological Profiles

The primary rationale for developing deuterated analogs of existing drugs is to improve their pharmacological properties. By selectively replacing hydrogen atoms at sites of metabolic activity with deuterium (B1214612), it is possible to slow down the rate of drug metabolism, leading to a more favorable pharmacokinetic profile. juniperpublishers.comjuniperpublishers.combioscientia.de

Potential for Altered Metabolic Stability

Prazosin (B1663645) undergoes extensive metabolism in the liver, primarily through demethylation and conjugation, which contributes to its relatively short biological half-life. drugbank.comnih.govnih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes that are key in drug metabolism. nih.gov

Future research into deuterated Prazosin analogs would logically focus on identifying the primary sites of metabolic oxidation on the Prazosin molecule and strategically substituting hydrogen with deuterium at these positions. This could lead to a significant decrease in the rate of metabolism, thereby enhancing the metabolic stability of the drug. juniperpublishers.comjuniperpublishers.com The expected outcome would be a higher concentration of the parent drug in systemic circulation for a longer duration.

Table 1: Comparison of Bond Dissociation Energies

| Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-H | ~413 |

This table illustrates the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which is the basis for the kinetic isotope effect and enhanced metabolic stability of deuterated compounds.

Investigation of Modified Biological Half-life

A direct consequence of increased metabolic stability is the potential for a modified and extended biological half-life. juniperpublishers.comjuniperpublishers.combioscientia.de Prazosin's half-life in humans is approximately 2 to 3 hours, which necessitates frequent dosing to maintain therapeutic concentrations. nih.govresearchgate.netresearchgate.net A deuterated analog with slower metabolism would likely exhibit a longer half-life, which could translate to a reduced dosing frequency, potentially improving patient compliance and therapeutic outcomes.

Research in this area would involve pharmacokinetic studies in preclinical models to compare the half-life of deuterated Prazosin analogs with that of non-deuterated Prazosin. researchgate.net Such studies would aim to quantify the extent of half-life extension and establish a pharmacokinetic profile that supports a less frequent dosing regimen.

Development of Novel Deuterated Prazosin Derivatives

Beyond simply altering the metabolic profile of Prazosin, the development of novel deuterated derivatives opens up possibilities for creating new chemical entities with potentially improved therapeutic indices.

Synthesis of Additional Isotopic Analogs

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final molecule or its intermediates. For Prazosin, this could involve the synthesis of analogs with deuterium substitution at various positions, not just on the piperazine (B1678402) ring as in Prazosin-d8. For instance, deuteration of the methoxy groups or the furan ring could be explored to investigate their impact on metabolism and pharmacological activity. nih.govnih.gov

Future research would focus on developing efficient and regioselective synthetic routes to access a variety of deuterated Prazosin analogs. These synthetic efforts would be crucial for structure-activity relationship (SAR) studies to identify the optimal deuteration pattern for therapeutic benefit.

Comparative Pharmacokinetic and Pharmacodynamic Studies with Prazosin

Once novel deuterated Prazosin derivatives are synthesized, comprehensive comparative studies with the parent compound would be essential. Pharmacokinetic studies would compare key parameters such as absorption, distribution, metabolism, and excretion (ADME) to quantify the impact of deuteration. nih.govsemanticscholar.orgnih.gov

Table 2: Key Pharmacokinetic Parameters for Comparative Studies

| Parameter | Description |

|---|---|

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Biological half-life |

This table outlines the critical pharmacokinetic parameters that would be evaluated in comparative studies between Prazosin and its deuterated analogs to determine the effect of deuteration on the drug's disposition in the body.

Pharmacodynamic studies would then be necessary to ensure that the deuterated analogs retain the desired therapeutic activity of Prazosin, namely its α1-adrenergic receptor antagonism. nih.govnih.gov These studies would also investigate whether deuteration leads to any unforeseen changes in receptor binding affinity or selectivity. It is generally expected that deuteration does not significantly alter the pharmacodynamic properties of a drug, but this must be empirically verified for each new deuterated analog. bioscientia.deeurekalert.org

Advanced Analytical Techniques for Deuterated Prazosin Characterization

The development and characterization of deuterated Prazosin analogs would necessitate the use of advanced analytical techniques to confirm their identity, purity, and isotopic enrichment. biotherapeuticsanalyticalsummit.com While standard techniques are employed for this compound as an internal standard, more sophisticated methods would be required for the comprehensive characterization of novel therapeutic candidates. frontiersin.orgnih.govnih.gov

High-resolution mass spectrometry (HRMS) would be critical for confirming the exact mass of the deuterated analogs and determining the degree and location of deuterium incorporation. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, would provide detailed structural information and confirm the specific sites of deuteration within the molecule. guidechem.comresearchgate.net Advanced chromatographic techniques, such as HPLC and UPLC, would be essential for the purification and purity assessment of the synthesized compounds. nih.gov

Future research in this area could involve the development of novel analytical methods specifically tailored for the characterization of a broader range of deuterated Prazosin analogs, ensuring their quality and consistency for potential clinical development.

Role in Mechanistic Studies of Prazosin Action

This compound, a deuterated form of Prazosin, serves a critical function in the mechanistic and pharmacokinetic evaluation of its parent compound. medchemexpress.commedchemexpress.com Its primary role is as an isotopic internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govfrontiersin.org This application is fundamental to accurately quantifying Prazosin concentrations in biological samples like human plasma. nih.govfrontiersin.org

In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted, the use of a stable isotope-labeled internal standard like this compound is essential for precision and accuracy. researchgate.netnih.gov It co-elutes with the non-deuterated Prazosin during chromatographic separation but is distinguishable by its higher mass. researchgate.netfrontiersin.org This allows for the correction of any variability that may occur during sample preparation and analysis, such as extraction inconsistencies or matrix effects, thereby enhancing the reliability of the quantification. nih.govfrontiersin.org

The precise data generated from these studies are vital for understanding the dose-response relationship of Prazosin and for conducting bioequivalence studies, which compare the pharmacokinetics of a generic drug to its brand-name counterpart. researchgate.netnih.gov By ensuring accurate measurement, this compound indirectly contributes to a deeper understanding of Prazosin's action and metabolism, although its direct use in elucidating the drug's hypotensive mechanism of action is less documented. daicelpharmastandards.compfizermedical.com

Considerations for Clinical Translation of Deuterated Prazosin

The clinical translation of deuterated compounds, including potential therapeutic analogs of Prazosin, involves navigating specific regulatory and clinical development pathways. The primary motivation for developing a deuterated drug is to improve upon the pharmacokinetic profile of an existing medication. nih.govsalamandra.net

Deuteration can slow down drug metabolism by strengthening the chemical bond between carbon and hydrogen (deuterium), a phenomenon known as the kinetic isotope effect. salamandra.netbioscientia.de For a drug like Prazosin, which is extensively metabolized by the liver and subject to first-pass metabolism, this could potentially lead to a longer half-life, more stable plasma concentrations, and a reduced dosing frequency. nih.govnih.govsemanticscholar.org

The U.S. Food and Drug Administration (FDA) has established pathways that can be advantageous for the approval of deuterated drugs. salamandra.net Deuterated compounds are often considered new chemical entities (NCEs), even if they are analogs of existing drugs. salamandra.netthefdalawblog.com This designation can provide five years of market exclusivity. salamandra.net

Precision dosing, or individualized dosing, aims to optimize drug therapy for a particular patient by considering factors that cause variability in drug response. nih.govappliedclinicaltrialsonline.com Deuteration can contribute to precision dosing by creating a more predictable pharmacokinetic profile. bioscientia.de By reducing metabolic variability, a deuterated analog of Prazosin could lead to more consistent plasma concentrations among different individuals. bioscientia.de

Drugs with a narrow therapeutic index, where small differences in dose or blood concentration can lead to therapeutic failure or toxicity, are prime candidates for precision dosing. nih.govresearchgate.net An improved pharmacokinetic profile from deuteration could widen this therapeutic window, making the drug safer and easier to manage. sciencecoalition.org Model-informed precision dosing (MIPD) tools, which use pharmacokinetic and pharmacodynamic models to predict the optimal dose for an individual, could be more effectively applied to a drug with less inter-individual variability. appliedclinicaltrialsonline.comtandfonline.comnih.gov For a deuterated Prazosin analog, this could mean tailoring doses based on patient-specific factors to achieve the desired therapeutic effect while minimizing potential side effects. frontiersin.orgnih.gov

Q & A

Q. How to address potential deuterium/hydrogen exchange in aqueous solutions during this compound experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.